3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

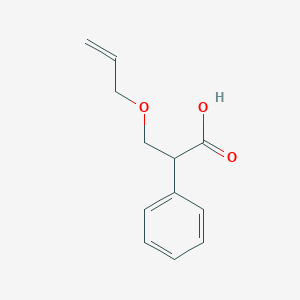

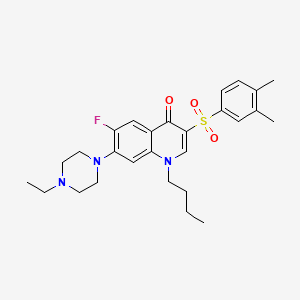

Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” is a specific type of quinazolinone that has an amino group at the 3rd position, a fluorine atom at the 6th position, and a methyl group at the 2nd position.

Synthesis Analysis

The synthesis of quinazolinones generally involves the reaction of anthranilic acid (an aromatic acid that contains an amino group) with formamide or formic acid to yield a quinazolinone core. The specific substituents at different positions can be introduced through further reactions.Molecular Structure Analysis

The molecular structure of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would have an amino group (-NH2) attached to the 3rd carbon, a fluorine atom attached to the 6th carbon, and a methyl group (-CH3) attached to the 2nd carbon of the quinazolinone core.Chemical Reactions Analysis

The reactivity of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would depend on the specific conditions and reactants present. The amino group might undergo reactions typical of amines, such as acylation or alkylation. The fluorine atom might be replaced by other groups through nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinazolinone derivatives, including those similar to "3-amino-6-fluoro-2-methylquinazolin-4(3H)-one," are synthesized through various chemical reactions, emphasizing their versatile chemistry and potential for modification to enhance biological activity or other chemical properties. For instance, Suzuki et al. (1977) explored the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one compounds, highlighting the methodological basis for creating analogs potentially including structures similar to "3-amino-6-fluoro-2-methylquinazolin-4(3H)-one" (Mamoru Suzuki et al., 1977). Additionally, Niknam et al. (2011) reported on the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using a one-pot, three-component reaction, showcasing the efficiency of synthesizing quinazolinone derivatives in a sustainable manner (K. Niknam et al., 2011).

Biological Activities

Research has demonstrated that quinazolinone derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties. For example, Xu et al. (2007) synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, showing significant antifungal activities against various fungi, suggesting potential agricultural or medicinal applications (Guang-Fang Xu et al., 2007). Another study by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating their antimicrobial and anticonvulsant activities, thus indicating their therapeutic potential (A. Rajasekaran et al., 2013).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one”. However, as with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The study of quinazolinones is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” might focus on exploring its potential biological activities and developing methods for its synthesis.

Eigenschaften

IUPAC Name |

3-amino-6-fluoro-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDWAGDCXKFEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)

![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)